11-Aminoundecanoic acid CAS number and molecular formula
11-Aminoundecanoic acid CAS number and molecular formula
An In-depth Technical Guide to 11-Aminoundecanoic Acid
Core Substance Identification
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Chemical Name: 11-Aminoundecanoic acid
Physicochemical Properties
The physical and chemical properties of 11-aminoundecanoic acid are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 201.31 g/mol | [3][4][5] |
| Appearance | White crystalline solid or powder | [1][4][5] |
| Melting Point | 188–191 °C | [1] |
| Density | 1.1720 g/cm³ | [1][4] |
| Water Solubility | 800 - 850 mg/L at 25°C | [4] |
| pKa (amine) | 11.15 | [6] |
| pKa (carboxylate) | 4.55 | [6] |
| Log Kow | -0.16 | [4] |
Synthesis and Purification
11-Aminoundecanoic acid is primarily produced industrially from castor oil.[4] The multi-step synthesis process is a cornerstone of its production for applications such as the manufacturing of Polyamide 11.
Experimental Protocols
1. Synthesis of 11-Aminoundecanoic Acid via Ammonolysis of 11-Bromoundecanoic Acid
This protocol is adapted from described laboratory and patented synthesis methods.[1][4][6]
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Materials:
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11-Bromoundecanoic acid
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Aqueous ammonia (B1221849) solution (32%)
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Deionized water
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Jacketed glass reactor with a mechanical stirrer
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Temperature control system (e.g., circulating bath)
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-
Procedure:
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Cool the jacketed reactor to 0°C.
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Charge the reactor with 660 g of 32% aqueous ammonia.
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Begin stirring the ammonia solution at 400 rpm.
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Melt 110 g of 11-bromoundecanoic acid by heating it to 90°C.
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Add the molten 11-bromoundecanoic acid dropwise to the stirred ammonia solution. Maintain the reaction at atmospheric pressure.
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After the addition is complete, raise the temperature setpoint of the reaction mixture to 22°C.
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Implement a gradual temperature increase from 22°C to 32°C over approximately 75 hours, with stationary phases of 12.5 hours at 22°C, 24°C, 26°C, 28°C, 30°C, and 32°C to ensure complete reaction and minimize side-product formation.
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Upon completion, heat the mixture to 100°C to remove excess ammonia.
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The resulting product is crude 11-aminoundecanoic acid, which can be purified by recrystallization.
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2. Purification by Recrystallization
This protocol is based on described methods for refining crude 11-aminoundecanoic acid.[7][8]
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Materials:
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Crude 11-aminoundecanoic acid
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Deionized water
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Heating mantle with magnetic stirrer
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Erlenmeyer flask
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Buchner funnel and filter paper
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Vacuum flask
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-
Procedure:
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Place the crude 11-aminoundecanoic acid in an Erlenmeyer flask.
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Add deionized water in a 1:10 mass ratio (e.g., 10 g of crude product in 100 mL of water).
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Heat the suspension to 100°C while stirring until the solid is completely dissolved.
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Maintain the solution at this temperature for 90 minutes.
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Remove the heat source and allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold deionized water.
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Dry the crystals in a vacuum oven to obtain pure 11-aminoundecanoic acid.
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Applications in Research and Development
11-Aminoundecanoic acid is a versatile molecule with applications ranging from polymer science to the development of functional materials and therapeutics. Its bifunctional nature, possessing both an amine and a carboxylic acid group separated by a flexible alkyl chain, is key to its utility.
Representative Experimental Protocol: Formation of a Low Molecular Weight Gelator
N-acyl derivatives of 11-aminoundecanoic acid have been shown to be effective low molecular weight gelators for both water and organic solvents.[5][9][10] The following is a representative protocol for the synthesis of an N-lauroyl derivative, which can act as a gelator.
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Materials:
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11-Aminoundecanoic acid
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Lauroyl chloride
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl)
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Dioxane
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Deionized water
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Round-bottom flask with a magnetic stirrer
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Ice bath
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-
Procedure:
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Dissolution: Dissolve 11-aminoundecanoic acid in an aqueous solution of NaOH in a round-bottom flask, placed in an ice bath.
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Acylation: While stirring vigorously, slowly add a solution of lauroyl chloride in dioxane to the flask.
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Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature overnight.
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Acidification: Acidify the reaction mixture with HCl to precipitate the N-lauroyl-11-aminoundecanoic acid.
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Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Gelation Test: To test for gelation, place a small amount of the dried product in a vial with a chosen solvent (e.g., toluene). Heat the mixture until the solid dissolves, then allow it to cool to room temperature. A stable gel is formed if the solvent no longer flows when the vial is inverted.
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Safety and Handling
11-Aminoundecanoic acid has low acute toxicity, but appropriate safety measures should always be followed in a laboratory setting.
| Hazard Aspect | Observation | Recommendations |
| Acute Oral Toxicity | LD50 > 14700 mg/kg (rat) | Low toxicity. In case of ingestion, dilute with water. Do not induce vomiting. |
| Acute Dermal Toxicity | LD0 > 2000 mg/kg (rat) | Low toxicity. Wash skin with soap and water after handling. |
| Skin Irritation | Non-irritating | Wear protective gloves to avoid contact. |
| Eye Irritation | Slight transient irritation | Wear safety glasses or goggles. |
| Inhalation | Dust may cause respiratory irritation | Handle in a well-ventilated area or use local exhaust ventilation. |
| Sensitization | Not a skin sensitizer | N/A |
| Genotoxicity | Not expected to be genotoxic | N/A |
| Carcinogenicity | Not expected to be carcinogenic | N/A |
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.
References
- 1. Synthesis of 11-Aminoundecanoic Acid | Semantic Scholar [semanticscholar.org]
- 2. Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 11-Aminoundecanoic acid: a versatile unit for the generation of low molecular weight gelators for water and organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. patents.justia.com [patents.justia.com]
- 5. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 6. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 7. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
